1,3,5-Tris[2-(bromomethyl)phenyl]benzene
Description
1,3,5-Tris[2-(bromomethyl)phenyl]benzene (abbreviated as TBMB in some contexts, though full nomenclature is retained per guidelines) is a trifunctional aromatic compound featuring three bromomethyl groups symmetrically positioned on a benzene core. This structure enables its role as a versatile linker in organic synthesis, particularly in the construction of cyclic peptides, dendrimers, and star-shaped molecules (SSMs).
Properties
CAS No. |
87226-89-9 |
|---|---|
Molecular Formula |
C27H21Br3 |
Molecular Weight |
585.2 g/mol |
IUPAC Name |
1,3,5-tris[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-15H,16-18H2 |
InChI Key |
ITKOHHHYGWZHGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC(=CC(=C2)C3=CC=CC=C3CBr)C4=CC=CC=C4CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3,5-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (around 70°C) for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient product isolation .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Produces substituted benzene derivatives.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including ligands and dendrimers.
Biology: Employed in the development of bioactive compounds and as a cross-linker in the synthesis of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker, forming covalent bonds with other molecules. This property is particularly useful in the synthesis of dendrimers and other complex structures.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
1,3,5-Triacryloyl-1,3,5-triazinane (TATA)
- Functional Groups : Three acryloyl groups.
- Reactivity : Undergoes thiol-ene "click" reactions with cysteine residues.
- Applications : Forms bicyclic peptides but requires UV light for activation, limiting biocompatibility compared to TBMB’s spontaneous reactivity .
N,N′,N″-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB)
- Functional Groups : Three bromoacetamide moieties.
- Reactivity : Alkylation of thiols, similar to TBMB, but with slower kinetics due to steric hindrance from acetamide groups.
- Applications : Less efficient in peptide cyclization (lower yields reported) but offers pH-dependent stability .
Functional Analogs in Materials Science
1,3,5-Tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene
- Functional Groups : Ethynyl and tert-butyl substituents.
- Reactivity: Participates in cross-coupling reactions (e.g., Sonogashira) for conjugated materials.
- Applications : Used in optoelectronics; bulky tert-butyl groups enhance solubility but reduce packing efficiency compared to TBMB derivatives .
2-Bromo-1,3,5-tri-tert-butylbenzene
Research Findings and Performance Metrics
Material Performance
- TBMB-derived europium(III) complexes exhibit a HOMO-LUMO gap of 2.5 eV and luminance of 168 cd/m² , superior to ethynyl-based analogs in electroluminescent devices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
